2,6-Dimethyl-4-(2-methylpropyl)piperidine
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Overview
Description
2,6-Dimethyl-4-(2-methylpropyl)piperidine is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)piperidine can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents . The reaction typically proceeds under mild conditions, and the achiral isomer is the predominant product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the substituents.
Substitution: It can participate in substitution reactions, where functional groups on the piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2,6-Dimethyl-4-(2-methylpropyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the 2-methylpropyl group at position 4.
2-Methylpiperidine: Contains only one methyl group at position 2.
Piperidine: The parent compound without any substituents.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)piperidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the 2-methylpropyl group can affect its steric and electronic properties, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h8-12H,5-7H2,1-4H3 |
InChI Key |
RNQPMVYFUTUZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)CC(C)C |
Origin of Product |
United States |
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